1,4-Diiodo-2,5-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1,4-diiodo-2,5-dimethylbenzene and its derivatives typically involves halogenation and methylation processes. For example, Shah et al. (2003) describe the synthesis of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes through sequential reactions involving hexabromobenzene, Grignard reagents, and elemental iodine, showcasing a method that could be adapted for the synthesis of 1,4-diiodo-2,5-dimethylbenzene by choosing appropriate starting materials and conditions (Shah et al., 2003).
Molecular Structure Analysis
Structural analysis of 1,4-diiodo-2,5-dimethylbenzene derivatives can provide insights into the molecular structure of the compound itself. Zeller and Hunter (2003) examined the crystal structure of a closely related compound, 1,4-diisocyano-2,5-dimethylbenzene, revealing insights into the geometrical arrangement and electronic environment that can be extrapolated to understand the structural properties of 1,4-diiodo-2,5-dimethylbenzene (Zeller & Hunter, 2003).
Chemical Reactions and Properties
1,4-Diiodo-2,5-dimethylbenzene can undergo various chemical reactions, including coupling reactions, due to the presence of iodine atoms, which are good leaving groups. Patil et al. (2013) investigated the molecular structure and spectroscopic properties of similar diiodo compounds, which can shed light on the reactivity and chemical behavior of 1,4-diiodo-2,5-dimethylbenzene in synthesizing large polycyclic aromatic hydrocarbons (Patil et al., 2013).
Physical Properties Analysis
The physical properties of 1,4-diiodo-2,5-dimethylbenzene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. Drozdowski (2006) conducted a structural analysis of a related compound, 1,4-dimethylbenzene, using X-ray diffraction, providing a basis for understanding the physical properties of 1,4-diiodo-2,5-dimethylbenzene through comparative analysis (Drozdowski, 2006).
Scientific Research Applications
Application 1: Structural Chemistry
- Scientific Field: Structural Chemistry .
- Summary of the Application: The compound 1,4-diiodo-2,5-dimethylbenzene is used in the study of non-covalent interactions in a solid state . The structures of this compound are determined by single crystal X-ray diffraction .
- Methods of Application: The packing motif in the structure is mainly determined by π-stacking and the system of halogen⋯halogen contacts between the stacks . The thermal stability of the compound is studied and the optical spectra are measured .
- Results or Outcomes: It is found that interactions involving halogen atoms play a significant role in the crystal packing formation in the structures of 1,4-diiodo-2,5-dimethylbenzene . In the case of diiodoxylene, iodine σ-hole–π-system interactions are also observed in the structure .
Application 2: Organic Synthesis
- Scientific Field: Organic Synthesis .
- Summary of the Application: 1,4-Diiodobenzene is used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these reactions are the production of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .
Application 3: Charge-Transfer Phosphorescence
- Scientific Field: Charge-Transfer Phosphorescence .
- Summary of the Application: 1,4-diiodo-2,3,5,6-tetramethylbenzene is used to facilitate intersystem crossing (ISC) and hence to stabilize the 3 CT state .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these reactions are the stabilization of the 3 CT state .
Safety And Hazards
1,4-Diiodo-2,5-dimethylbenzene may cause skin irritation and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
1,4-diiodo-2,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYYUEQVECTILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371179 | |
Record name | 1,4-diiodo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2,5-dimethylbenzene | |
CAS RN |
1124-08-9 | |
Record name | 1,4-diiodo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diiodo-2,5-dimethylbenzene1124-08-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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